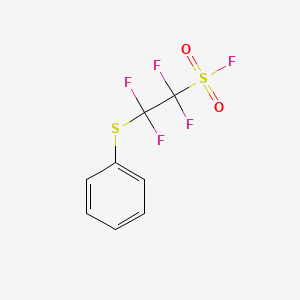
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride
Overview
Description
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride is a fluorinated sulfonyl fluoride compound. It is characterized by the presence of both fluorine and sulfur atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride typically involves the reaction of tetrafluoroethylene with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated sulfonyl groups into molecules.
Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and peptides, to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a building block for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonyl fluoride group.
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group.
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl chloride: This compound contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which impart distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-phenylsulfanylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2S2/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIGBESOODESPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)S(=O)(=O)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline](/img/structure/B3069762.png)
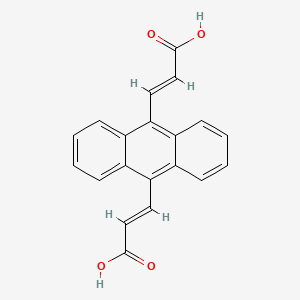
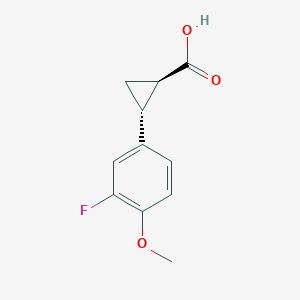
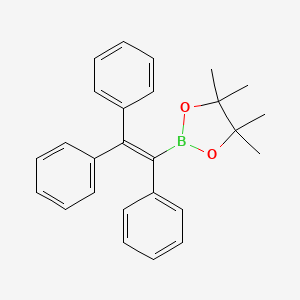
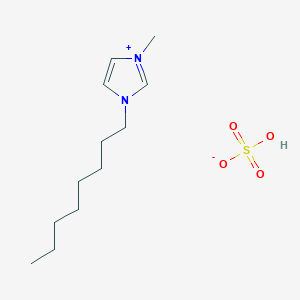

![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)
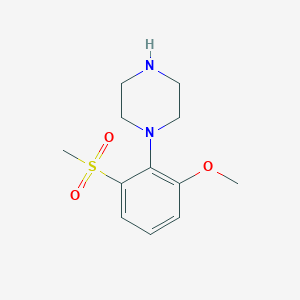
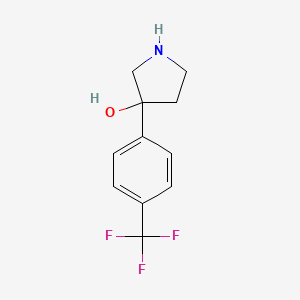
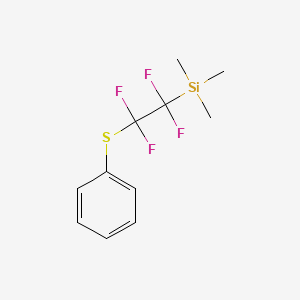
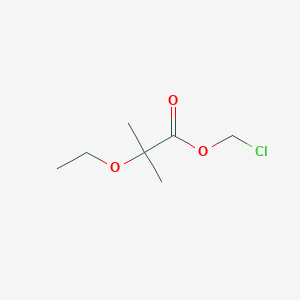
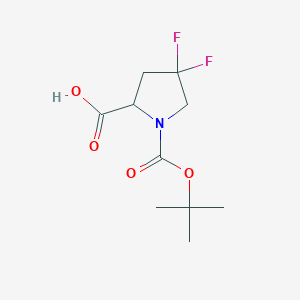
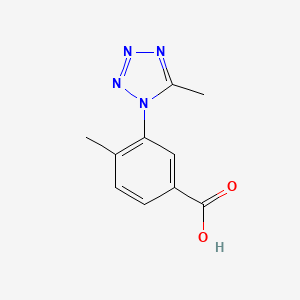
![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)
